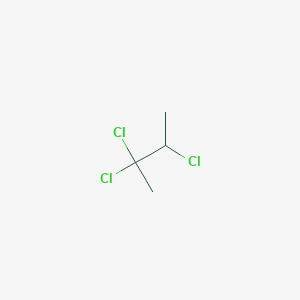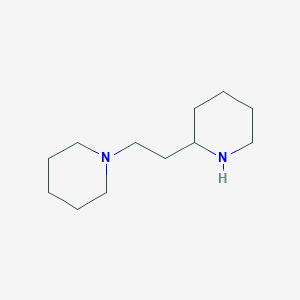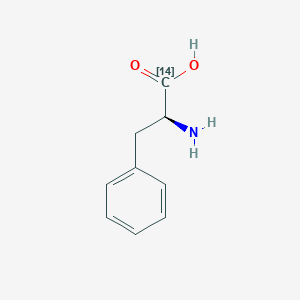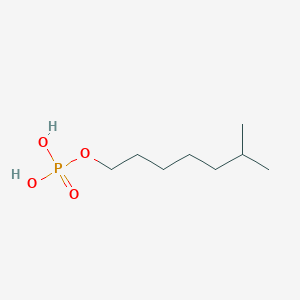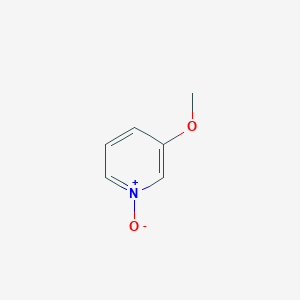
Platin(II)-bromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Platinum(II) bromide has several applications in scientific research:
Biology and Medicine: Platinum compounds, including platinum(II) bromide, are studied for their potential use in anticancer therapies due to their ability to bind to DNA and disrupt cellular processes.
Industry: It is used in the production of high-purity platinum for electronic and catalytic applications.
Wirkmechanismus
Target of Action
Platinum(II) bromide is a chemical compound of platinum and bromine . It is a common precursor to other platinum-bromide compounds . Platinum-based compounds, such as cisplatin, are known to target various types of cancers, including sarcomas, some carcinomas (e.g., small cell lung cancer, and ovarian cancer), lymphomas, and germ cell tumors .
Mode of Action
Platinum(II) bromide, like other platinum compounds, is believed to interact with its targets through coordination chemistry. It dissolves only in coordinating solvents or in the presence of donor ligands
Biochemical Pathways
Amino acid-linked platinum(ii) compounds have been studied for their reactivity preferences for dna and rna purine nucleosides . This suggests that Platinum(II) bromide may interact with nucleic acids and potentially disrupt DNA replication and RNA transcription processes, leading to cell death.
Pharmacokinetics
Platinum-based anticancer drugs like cisplatin have been studied extensively . These studies could provide insights into the potential pharmacokinetic behavior of Platinum(II) bromide.
Action Environment
The action, efficacy, and stability of Platinum(II) bromide can be influenced by various environmental factors. For instance, its solubility in coordinating solvents or in the presence of donor ligands suggests that the chemical environment can significantly impact its action . Furthermore, factors such as pH, temperature, and the presence of other ions or molecules could potentially affect its stability and reactivity.
Vorbereitungsmethoden
Platinum(II) bromide can be synthesized through several methods. One common synthetic route involves the direct reaction of platinum metal with bromine gas:
Pt+Br2→PtBr2
This reaction typically requires elevated temperatures to proceed efficiently .
In industrial settings, platinum(II) bromide can be produced by dissolving platinum in a mixture of hydrobromic acid and bromine, followed by crystallization of the product .
Analyse Chemischer Reaktionen
Platinum(II) bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with donor ligands to form coordination complexes.
Oxidation and Reduction Reactions: Platinum(II) bromide can be oxidized to platinum(IV) bromide under certain conditions.
Vergleich Mit ähnlichen Verbindungen
Platinum(II) bromide is similar to other platinum halides, such as platinum(II) chloride and platinum(IV) bromide . its unique properties, such as its specific coordination geometry and reactivity with donor ligands, make it distinct. Other similar compounds include palladium(II) bromide and palladium(II) chloride, which share some chemical properties but differ in their applications and reactivity .
Eigenschaften
CAS-Nummer |
13455-12-4 |
|---|---|
Molekularformel |
Br2Pt |
Molekulargewicht |
354.89 g/mol |
IUPAC-Name |
platinum(2+);dibromide |
InChI |
InChI=1S/2BrH.Pt/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
KGRJUMGAEQQVFK-UHFFFAOYSA-L |
SMILES |
Br[Pt]Br |
Kanonische SMILES |
[Br-].[Br-].[Pt+2] |
Key on ui other cas no. |
13455-12-4 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)



